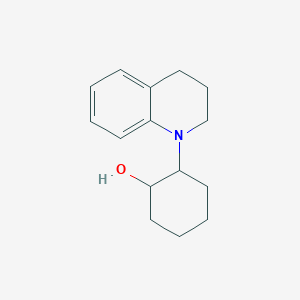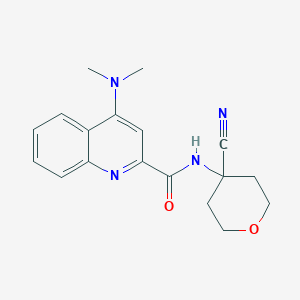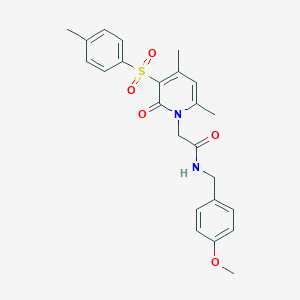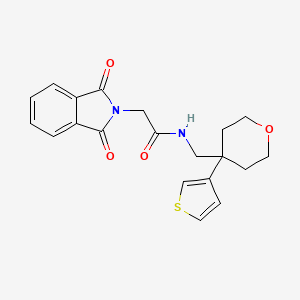![molecular formula C16H13ClN2O2 B2508526 N-(3-cloro-2-metilfenil)-5-metilfuro[3,2-b]piridina-2-carboxamida CAS No. 941969-55-7](/img/structure/B2508526.png)
N-(3-cloro-2-metilfenil)-5-metilfuro[3,2-b]piridina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el impacto de este compuesto en las células cancerosas. Por ejemplo, se estudió un derivado recién sintetizado, 3-amino-N-(3-cloro-2-metilfenil)-5-oxo-5,6,7,8-tetrahidrotieno[2,3-b]quinolina-2-carboxamida, por su efecto sobre las células madre cancerosas (CSC) en líneas celulares de cáncer de mama . Investigar su potencial como agente anticancerígeno es crucial para el desarrollo de nuevas terapias.
- El compuesto pertenece a la clase de compuestos heterocíclicos, que juegan un papel significativo en la investigación de la química orgánica. Los heterociclos que contienen al menos un anillo heterocíclico son prevalentes en productos naturales, productos farmacéuticos y moléculas biológicamente activas . Comprender las propiedades químicas de este compuesto contribuye al conocimiento más amplio en este campo.
- Los derivados de oxazina, como el que estamos discutiendo, han llamado la atención como posibles nuevos fármacos. Su estructura de anillo heterocíclico de seis miembros, que contiene átomos de oxígeno y nitrógeno, ofrece versatilidad química y accesibilidad . Investigar sus actividades biológicas es esencial para el desarrollo de fármacos.
- El compuesto contiene el grupo funcional –CONH₂, lo que lo convierte en una amida. Las amidas exhiben diversas propiedades químicas y biológicas . Los investigadores han explorado su potencial como antioxidantes, agentes antiinflamatorios y más. Investigar las propiedades específicas de este compuesto arroja luz sobre su versatilidad.
- Los derivados de tiourea, que comparten similitudes estructurales con las amidas, han demostrado diversas actividades farmacológicas, incluidos efectos anticancerígenos . Investigar el potencial de este compuesto para tratar enfermedades como la insuficiencia renal y la sepsis es crucial.
- La estructura de la N-(3-cloro-4-metilfenil)-2-(3-nitrobenzamido)benzamida se ha estudiado utilizando difracción de rayos X de monocristal (XRD), junto con métodos espectroscópicos de IR, 1H RMN y 13C RMN . Estos análisis proporcionan información sobre su disposición tridimensional y patrones de enlace.
Propiedades Anticancerígenas
Química Heterocíclica
Derivados de Oxazina en el Descubrimiento de Fármacos
Amidas y su Versatilidad
Derivados de Tiourea y Actividades Farmacológicas
Caracterización Estructural
Mecanismo De Acción
Target of Action
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is known to interact with multiple biological targets. These include G protein-coupled receptor (GPCR), P2Y12 platelet receptor, a DNA repair enzyme, tyrosyl DNA phosphodiesterase 1, colchicine binding site tubulin, phospholipase C-δ1, PIM1-like kinases, and eEF2K, elongation kinases eukaryotic factor 2, and cyclooxygenase . These targets play crucial roles in various cellular processes, including signal transduction, platelet aggregation, DNA repair, microtubule dynamics, lipid signaling, protein phosphorylation, and inflammation .
Mode of Action
For instance, it may bind to the active sites of enzymes, altering their activity, or interact with receptors, modulating their signaling pathways .
Biochemical Pathways
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is likely to affect multiple biochemical pathways due to its broad range of targets. For example, it may influence the phosphoinositide pathway by targeting phospholipase C-δ1, or affect microtubule dynamics by binding to the colchicine binding site on tubulin . It may also impact DNA repair pathways through its interaction with DNA repair enzymes .
Pharmacokinetics
For instance, its absorption may be affected by its chemical structure and the presence of functional groups, while its distribution could be influenced by its lipophilicity and protein binding .
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are likely diverse due to its broad range of targets. For example, it may induce apoptosis in cancer cells, reduce the percentage of cancer stem cells, or alter cellular metabolism . These effects could contribute to its potential anti-inflammatory and anticancer activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-6-7-14-13(18-9)8-15(21-14)16(20)19-12-5-3-4-11(17)10(12)2/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARMFZWUQZPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)


![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)
![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

